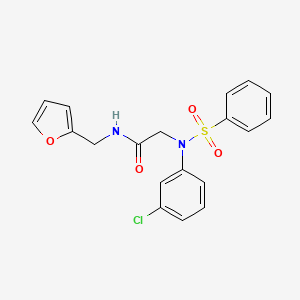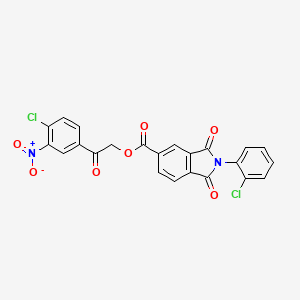![molecular formula C24H21NO2 B3677005 3-[(2,3-dimethylphenyl)amino]-2-(4-methoxyphenyl)-1H-inden-1-one](/img/structure/B3677005.png)
3-[(2,3-dimethylphenyl)amino]-2-(4-methoxyphenyl)-1H-inden-1-one
概要
説明
3-[(2,3-Dimethylphenyl)amino]-2-(4-methoxyphenyl)-1H-inden-1-one is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of an indene core substituted with a 2,3-dimethylphenylamino group and a 4-methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-dimethylphenyl)amino]-2-(4-methoxyphenyl)-1H-inden-1-one typically involves the following steps:
Formation of the Indene Core: The indene core can be synthesized through a cyclization reaction of suitable precursors. For example, the reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with a base such as potassium tert-butoxide can lead to the formation of the indene core.
Substitution with Amino Group: The introduction of the 2,3-dimethylphenylamino group can be achieved through a nucleophilic substitution reaction. This involves reacting the indene core with 2,3-dimethylaniline in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
3-[(2,3-Dimethylphenyl)amino]-2-(4-methoxyphenyl)-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the indene core or the phenyl rings can be replaced with other substituents using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-[(2,3-Dimethylphenyl)amino]-2-(4-methoxyphenyl)-1H-inden-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its structural similarity to bioactive indene derivatives. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.
Materials Science: Indene derivatives are known for their electronic properties, making this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential binding affinity to specific receptors or enzymes.
作用機序
The mechanism of action of 3-[(2,3-dimethylphenyl)amino]-2-(4-methoxyphenyl)-1H-inden-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved can be elucidated through biochemical and pharmacological studies.
類似化合物との比較
Similar Compounds
Indene: The parent compound of indene derivatives, known for its aromatic properties and use in various chemical reactions.
2,3-Dimethylaniline: A precursor used in the synthesis of the target compound, known for its use in the production of dyes and pharmaceuticals.
4-Methoxyphenylacetic Acid: A related compound with a methoxyphenyl group, used in the synthesis of various bioactive molecules.
Uniqueness
3-[(2,3-Dimethylphenyl)amino]-2-(4-methoxyphenyl)-1H-inden-1-one is unique due to its specific substitution pattern on the indene core, which may confer distinct biological and chemical properties. Its combination of a 2,3-dimethylphenylamino group and a 4-methoxyphenyl group makes it a valuable compound for exploring new therapeutic and material applications.
特性
IUPAC Name |
3-(2,3-dimethylanilino)-2-(4-methoxyphenyl)inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2/c1-15-7-6-10-21(16(15)2)25-23-19-8-4-5-9-20(19)24(26)22(23)17-11-13-18(27-3)14-12-17/h4-14,25H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVZUKQHKRRIEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[3-Chloro-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3676929.png)

![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B3676941.png)

![N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3676972.png)
![3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B3676974.png)
![(5E)-1-(4-bromophenyl)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3676977.png)
![3-(3-BROMO-4-ETHOXYBENZOYL)-1-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]THIOUREA](/img/structure/B3676979.png)
![N-(3-chloro-4-methoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3676981.png)
![N-[(4-bromophenyl)carbamothioyl]-5-chloro-2-methoxybenzamide](/img/structure/B3676989.png)
![N-(4-bromo-3-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B3676993.png)
![5-(2,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B3676998.png)
![N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]-4-(propan-2-yloxy)benzamide](/img/structure/B3677004.png)
![N~1~-(4-bromo-3-methylphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3677012.png)
